tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate
Description
tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate is a carbamate derivative featuring a pyrazole ring, a tertiary butyl group, and a methyl-substituted ethylamine backbone. Its molecular structure (C₁₅H₂₃N₄O₃) integrates multiple functional groups:
- Pyrazole ring: Contributes aromaticity and hydrogen-bonding capabilities, often relevant in medicinal chemistry for target interactions.
This compound is likely utilized in pharmaceutical research as a synthetic intermediate or prodrug, given carbamates' role in masking amine functionalities. Structural elucidation of such molecules often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .
Properties
Molecular Formula |
C13H22N4O3 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16(5)10-9-15(4)11(18)17-8-6-7-14-17/h6-8H,9-10H2,1-5H3 |
InChI Key |
YEPRRJPGFVACBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps. The overall yield of this process is approximately 59.5% .
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary functional groups.
Reduction: The intermediate product is then reduced to form the desired structure.
Esterification: Esterification is performed to introduce ester groups into the molecule.
Trityl Protection: Trityl protection is used to protect specific functional groups during the synthesis.
Condensation: Finally, condensation reactions are carried out to form the target compound.
Chemical Reactions Analysis
tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific groups within the molecule are replaced with other functional groups.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a crucial role in the synthesis of ceftolozane, an antibiotic used to treat bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves its interaction with specific molecular targets and pathways. In the case of its role in ceftolozane synthesis, the compound contributes to the formation of the antibiotic’s core structure, which is essential for its antibacterial activity. The molecular targets and pathways involved include bacterial cell wall synthesis inhibition, leading to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Structural Differences | Potential Applications |
|---|---|---|---|
| tert-butyl N-methylcarbamate | C₆H₁₁NO₂ | Lacks pyrazole and ethylamine moieties | Solubility modifier |
| N-methyl-N-ethyl pyrazole-1-carboxamide | C₈H₁₂N₄O | Absence of tert-butyl and carbamate groups | Bioactive scaffold |
| tert-butyl N-[2-(methylamino)ethyl]carbamate | C₉H₁₈N₂O₂ | Missing pyrazole-carbonyl linkage | Prodrug development |
Physicochemical Properties
- Solubility : The tert-butyl group reduces aqueous solubility compared to analogs with smaller alkyl chains (e.g., methyl carbamates). Pyrazole inclusion may enhance solubility in polar aprotic solvents like DMSO.
- Stability : The carbamate group is more hydrolytically stable than ester analogs but less stable than urea derivatives.
- Reactivity: The pyrazole ring enables electrophilic substitution, distinguishing it from non-aromatic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
